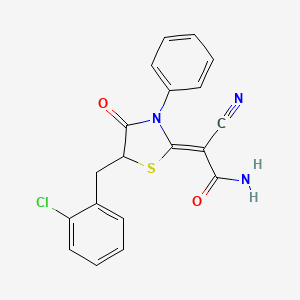

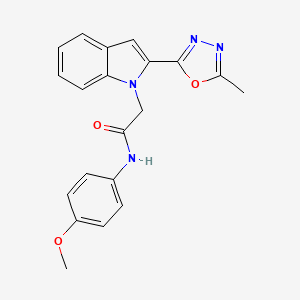

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide” appears to be a complex organic molecule. It contains a tetrazole group (a five-membered ring containing four nitrogen atoms), a 4-chlorophenyl group, a 4-nitrophenyl group, and an acetamide group.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrazole ring, the introduction of the 4-chlorophenyl and 4-nitrophenyl groups, and the formation of the acetamide group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of multiple aromatic rings (in the phenyl groups) and the polar nitro, chloro, and amide groups would likely have a significant impact on the compound’s physical and chemical properties.Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact chemical reactions this compound would undergo. However, the presence of the nitro group, the chloro group, and the amide group suggest that it could participate in a variety of reactions, including redox reactions, substitution reactions, and hydrolysis.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The polar groups in this compound suggest that it might have relatively high solubility in polar solvents like water. The aromatic rings suggest that it might also have some solubility in nonpolar solvents.Wissenschaftliche Forschungsanwendungen

Environmental Impact and Degradation

One study discusses the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs), including the generation of by-products and their biotoxicity. This research highlights the environmental persistence and impact of pharmaceutical compounds, which could be relevant when considering the environmental fate of similar compounds like the one (Qutob et al., 2022).

Toxicology and Health Impacts

Another area of research focuses on the toxic effects of chlorinated hydrocarbons and related compounds, reviewing the health impacts of exposure to chlorinated compounds. This may offer insights into the potential toxicological considerations for the compound of interest (Kimbrough, 1972).

Advanced Synthesis Techniques

Research on practical synthesis methods for complex chemical compounds, such as the study on the synthesis of 5,5′-Methylene-bis(benzotriazole), could provide a framework for understanding how similar complex compounds, including the one specified, may be synthesized (Gu et al., 2009).

Environmental Fate and Biochemical Transformations

The review on the environmental fate processes and biochemical transformations of chiral emerging organic pollutants sheds light on how such compounds behave in the environment, including degradation pathways and the effects of stereoisomerism. This is relevant for understanding the environmental and biological interactions of complex chemicals (Wong, 2006).

Safety And Hazards

Without specific toxicity data, it’s difficult to provide a detailed safety profile for this compound. However, as a general rule, compounds with nitro groups can be potentially explosive and should be handled with care.

Zukünftige Richtungen

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and any potential bioactivity. It could also involve studying its potential uses in various applications, such as in the development of new materials or drugs.

Please note that this is a general analysis based on the structure of the compound, and the actual properties and behavior of the compound could vary. For detailed and accurate information, specific experimental studies and data are needed.

Eigenschaften

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN6O3/c17-12-3-7-13(8-4-12)22-15(19-20-21-22)10-18-16(24)9-11-1-5-14(6-2-11)23(25)26/h1-8H,9-10H2,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRACEKVZOIPKQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/no-structure.png)

![2-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2858238.png)

![N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2858239.png)

![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2858242.png)

![Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2858243.png)

![N-(3,4-dimethoxyphenethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2858250.png)

![2-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2858252.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2858254.png)